7-phenyl-7H-purine

Organic Synthesis Medicinal Chemistry Purine Derivatization

Generic purine analogs fail due to substitution-dependent reactivity. For researchers requiring 8-alkyl or 8-aryl purines, the 7-phenyl isomer is non-negotiable. - **Key Differentiator**: Enables Grignard regioselectivity at the 8-position - inaccessible with 9-phenyl-7H-purine. - **Physicochemical Baseline**: LogP ~1.82, TPSA 43.6 Ų for predictable lead optimization. - **Quality**: Commercially available at ≥95% purity. Ideal for medicinal chemistry libraries and HPLC method development.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
CAS No. 18346-05-9
Cat. No. B017679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-phenyl-7H-purine
CAS18346-05-9
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC3=NC=NC=C32
InChIInChI=1S/C11H8N4/c1-2-4-9(5-3-1)15-8-14-11-10(15)6-12-7-13-11/h1-8H
InChIKeyFQKCFGHHLWMSSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Phenyl-7H-Purine: Properties & Procurement


7-Phenyl-7H-purine is a purine derivative characterized by a phenyl group at the 7-position of the purine ring system [1]. With a molecular weight of 196.21 g/mol and the formula C₁₁H₈N₄, it exhibits a melting point of 186 °C . This compound serves as a core scaffold for synthesizing biologically active derivatives and is available from commercial suppliers in purities typically ≥95% . Its physicochemical properties, including a predicted LogP of ~1.82 and a topological polar surface area of 43.6 Ų [1], position it as a suitable starting material for medicinal chemistry optimization.

1 Regioselective 8-substituted purine synthesis via Grignard reaction
2 Medicinal chemistry scaffold with favorable physicochemical baseline
3 Chromatographic reference standard for purine derivative method development

7-Phenyl-7H-Purine: Isomer & Analog Specificity


Purine derivatives cannot be generically interchanged due to significant differences in chemical reactivity and biological recognition dictated by the substitution position. The 7-phenyl substitution imparts distinct steric and electronic properties that fundamentally alter its behavior in key chemical reactions compared to its 9-phenyl isomer [1]. Furthermore, 6-substituted purine analogs, while often studied for kinase inhibition, exhibit different activity profiles and mechanisms of action that are not applicable to the unsubstituted 7-phenyl-7H-purine core [2]. Relying on a generic 'purine' or a differently substituted analog in a synthetic sequence will lead to different reaction pathways, potentially yielding inactive or off-target compounds.

7-Phenyl vs. 9-Phenyl Isomer Regioselectivity in Grignard additions may shift product outcome; 7-phenyl directs to 8-position, while 9-phenyl favors 6-position.
6-Substituted Purine Analogs Different substitution patterns alter reactivity and bioactivity profiles; do not assume equivalent synthetic or screening behavior.

7-Phenyl-7H-Purine: Evidence-Based Selection


Grignard Regioselectivity: 7-Phenyl vs. 9-Phenyl

The reaction of 7-phenyl-7H-purine with Grignard reagents leads to a fundamentally different product than its 9-phenyl isomer due to steric hindrance. In a direct head-to-head comparison, 9-phenyl-9H-purine underwent addition at the 6-position, while the 7-phenyl group blocked this reaction, instead directing addition to the 8-position. This specific regioselectivity is a critical differentiator for synthetic planning [1].

Grignard Regioselectivity
Head-to-head
7-Phenyl directs addition to 8-position; 9-phenyl isomer gives 6-substituted products.
Supports isomer selection for 8-substituted purine synthesis.
Qualitative difference confirmed under identical Grignard conditions.
Organic Synthesis Medicinal Chemistry Purine Derivatization

Hydrophobicity & Polarity Profile

The compound's predicted LogP (XLogP3-AA) is 1.7-1.82 [1], and its topological polar surface area (TPSA) is 43.6 Ų [1]. These values provide a benchmark for its lipophilicity and hydrogen-bonding capacity, which are essential for predicting its behavior in reversed-phase chromatography and estimating its potential for passive membrane permeability. These specific values can be used as a baseline to compare against more substituted, more polar purine analogs where LogP may be lower and TPSA higher, impacting their purification and biological availability.

Hydrophobicity & Polarity
Class-level
Predicted LogP ~1.8; TPSA 43.6 Ų
Baseline for chromatographic method development and ADME profiling.
Predicted values; verify experimentally for specific derivatives.
ADME Properties Formulation Development Chromatography

Thermal Stability & Storage

The compound exhibits a melting point of 186 °C, indicating it is a solid at room temperature and standard storage conditions . Commercial suppliers recommend storage at -20 °C for long-term stability and note solubility in chloroform and methanol . This contrasts with many other purine derivatives, such as nucleoside analogs, which may be more thermally labile and require more stringent storage conditions (e.g., -80 °C) or are supplied as less stable solutions.

Thermal Stability
Class-level
Melting point 186 °C; long-term storage at -20 °C recommended.
Informs compound management and procurement planning.
Vendor recommendation; confirm lot-specific stability.
Compound Management Stability Procurement Logistics

7-Phenyl-7H-Purine: Validated Applications


Regioselective 8-Substituted Purine Synthesis

Leverage the established regioselectivity of 7-phenyl-7H-purine in Grignard reactions [1] to synthesize 8-alkyl or 8-aryl purine derivatives. This pathway is inaccessible with the 9-phenyl isomer, making 7-phenyl-7H-purine the essential starting material for this specific class of compounds.

Medicinal Chemistry Scaffold Optimization

Utilize 7-phenyl-7H-purine as a core scaffold for building small molecule libraries. Its defined LogP of ~1.8 and TPSA of 43.6 Ų [2] provide a favorable starting point for lead optimization, allowing medicinal chemists to modulate these properties by adding substituents while maintaining a tractable physicochemical profile.

Chromatographic Reference Standard

Employ 7-phenyl-7H-purine as a reference compound for developing and validating reversed-phase HPLC or UPLC methods for related purine derivatives. Its predicted LogP [2] and known solid-state properties make it a useful retention time marker for quality control and purification workflows.

Application
Selection Property
Validation Focus
Regioselective 8-Substituted Purine Synthesis
Grignard regioselectivity (7-phenyl)
Verify 8-position addition vs. 9-phenyl isomer
Medicinal Chemistry Scaffold Optimization
Predicted LogP/TPSA profile
Assess physicochemical tractability for lead optimization
Chromatographic Reference Standard
Lipophilicity-based retention marker
Confirm retention time reproducibility in reversed-phase methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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